Chloro(hydrido)ruthenium;toluene;triphenylphosphane
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Overview
Description
Chloro(hydrido)ruthenium;toluene;triphenylphosphane is a coordination compound that features a ruthenium center coordinated to a chloride ion, a hydride ligand, and three triphenylphosphane ligands. This compound is often used as a catalyst in various organic synthesis reactions due to its ability to facilitate hydrogenation and other transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(hydrido)ruthenium;toluene;triphenylphosphane can be synthesized by reacting dichlorotris(triphenylphosphine)ruthenium(II) with molecular hydrogen in the presence of a base such as triethylamine . The reaction typically occurs at ambient temperature and pressure, resulting in the formation of the desired compound as a benzene solvate. Other preparative methods include the interaction of the chloride complex with norbornadiene and 2,2’-bipyridyl .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvents like benzene or toluene is common to facilitate the reaction and stabilize the product.
Chemical Reactions Analysis
Types of Reactions
Chloro(hydrido)ruthenium;toluene;triphenylphosphane undergoes various types of reactions, including:
Hydrogenation: It acts as a catalyst for the hydrogenation of alkenes and other unsaturated compounds.
Substitution: The triphenylphosphane ligands can be substituted by other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Chloro(hydrido)ruthenium;toluene;triphenylphosphane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Chloro(hydrido)ruthenium;toluene;triphenylphosphane involves the activation of molecular hydrogen and its transfer to the substrate. The ruthenium center facilitates the cleavage of the H-H bond, and the hydride ligand is transferred to the substrate, resulting in hydrogenation . The compound can also interact with other molecules through coordination and substitution reactions, leading to the formation of new products .
Comparison with Similar Compounds
Similar Compounds
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II): This compound is similar in structure but contains a carbonyl ligand instead of toluene.
Dichlorotris(triphenylphosphine)ruthenium(II): This compound has two chloride ligands and three triphenylphosphane ligands, making it a precursor to the chloro(hydrido) complex.
Uniqueness
Chloro(hydrido)ruthenium;toluene;triphenylphosphane is unique due to its specific combination of ligands, which provides distinct catalytic properties. The presence of the hydride ligand allows it to act as an efficient hydrogenation catalyst, while the triphenylphosphane ligands stabilize the ruthenium center and facilitate various substitution reactions .
Properties
Molecular Formula |
C61H54ClP3Ru |
---|---|
Molecular Weight |
1016.5 g/mol |
IUPAC Name |
chloro(hydrido)ruthenium;toluene;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.C7H8.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h3*1-15H;2-6H,1H3;1H;;/q;;;;;+1;/p-1 |
InChI Key |
FPDVFAUPHLXLMN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[RuH] |
Origin of Product |
United States |
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